3,5,7-Trimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by three methyl groups at positions 3, 5, and 7 on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are often selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
3,5,7-Trimethylquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or bind to receptors, disrupting biological processes essential for the survival of pathogens or cancer cells. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5,7-trimethylquinoline: This compound has a similar structure but with a chlorine atom at position 4.
N-Benzyl-3,5,7-trimethylquinolin-4-amine: This derivative has a benzyl group attached to the nitrogen atom.
Uniqueness
3,5,7-Trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61563-52-8 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3,5,7-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)11-10(5-7)13-6-9(3)12(11)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
XKGHLKIUHXIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.